2-bromo-4-[(1E)-2-cyano-3-{[2-(methoxycarbonyl)phenyl]amino}-3-oxoprop-1-en-1-yl]phenyl naphthalene-1-carboxylate
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Overview
Description
2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE is a complex organic compound with a unique structure that includes bromine, cyano, methoxycarbonyl, and naphthoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE typically involves multiple steps, including bromination, esterification, and condensation reactionsThe final step involves the condensation of the intermediate with 1-naphthoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as chlorine, iodine, or azide under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium azide (NaN₃) or potassium iodide (KI) in polar aprotic solvents
Major Products
The major products formed from these reactions include oxo derivatives, amines, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-BROMO-4-{(E)-2-CYANO-3-[2-(METHOXYCARBONYL)ANILINO]-3-OXO-1-PROPENYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound’s bromine and cyano groups play a crucial role in its reactivity and binding affinity to target molecules. It can inhibit or activate certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: A haloketone used in organic synthesis and as a precursor for other compounds.
2-Bromo-4-methylanisole: Used in the synthesis of various organic molecules and as an intermediate in chemical reactions.
2-Bromo-4-methylbenzaldehyde: Employed in the synthesis of aromatic compounds and as a reagent in organic chemistry.
Uniqueness
Its combination of bromine, cyano, methoxycarbonyl, and naphthoate groups makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C29H19BrN2O5 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[2-bromo-4-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H19BrN2O5/c1-36-28(34)23-10-4-5-12-25(23)32-27(33)20(17-31)15-18-13-14-26(24(30)16-18)37-29(35)22-11-6-8-19-7-2-3-9-21(19)22/h2-16H,1H3,(H,32,33)/b20-15+ |
InChI Key |
OAVPJGMGWRGZAE-HMMYKYKNSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)Br)/C#N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)Br)C#N |
Origin of Product |
United States |
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